molecular formula C8H6FIO2 B1509233 6-Fluoro-3-iodo-2-methylbenzoic acid CAS No. 1149379-03-2

6-Fluoro-3-iodo-2-methylbenzoic acid

Cat. No. B1509233
CAS RN: 1149379-03-2
M. Wt: 280.03 g/mol
InChI Key: BEPCNBFTDTZUJH-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodo-2-methylbenzoic acid is a chemical compound that belongs to the class of benzoic acids. It is a white crystalline powder that is widely used in scientific research. This compound has a molecular formula of C8H6FIO2 and a molecular weight of 298.04 g/mol.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-iodo-2-methylbenzoic acid is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins in the body. This compound has been shown to have anti-inflammatory and anti-tumor properties in vitro studies.
Biochemical and physiological effects:
6-Fluoro-3-iodo-2-methylbenzoic acid has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to inhibit the activity of certain enzymes and proteins in the body. However, the exact mechanism of action and physiological effects of 6-Fluoro-3-iodo-2-methylbenzoic acid in vivo studies are still under investigation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Fluoro-3-iodo-2-methylbenzoic acid in lab experiments is its high purity and stability. This compound is also readily available and can be synthesized in large quantities. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with caution and follow proper safety protocols.

Future Directions

There are several future directions for the research on 6-Fluoro-3-iodo-2-methylbenzoic acid. One direction is to further investigate its mechanism of action and physiological effects in vivo studies. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, future research can focus on the development of new methods for synthesizing this compound and its derivatives with improved properties and efficacy.

Scientific Research Applications

6-Fluoro-3-iodo-2-methylbenzoic acid is widely used in scientific research as a building block for the synthesis of various compounds. It is used in the development of new drugs, agrochemicals, and materials. This compound is also used in the synthesis of fluorescent dyes and probes for imaging studies. In addition, 6-Fluoro-3-iodo-2-methylbenzoic acid is used in the preparation of ligands for metal ions and as a catalyst in organic reactions.

properties

IUPAC Name

6-fluoro-3-iodo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-4-6(10)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPCNBFTDTZUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732101
Record name 6-Fluoro-3-iodo-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-iodo-2-methylbenzoic acid

CAS RN

1149379-03-2
Record name 6-Fluoro-3-iodo-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Iodosuccinimide (7.47 g, 33.2 mmol) was added dropwise to a stirred solution of 6-fluoro-2-methylbenzoic acid (5.12 g, 33.2 mmol) in trifluoromethanesulfonic acid (50 mL) at room temperature. The mixture was stirred at room temperature overnight, poured into ice/water and stirred for 3 h until solid produced. The precipitate was collected, washed with water, and air dried to give the title compound as a yellow solid.
Quantity
7.47 g
Type
reactant
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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